molecular formula C15H22N4O2 B2465382 N-((4-吗啉基嘧啶-2-基)甲基)环戊烷甲酰胺 CAS No. 1796963-31-9

N-((4-吗啉基嘧啶-2-基)甲基)环戊烷甲酰胺

货号: B2465382
CAS 编号: 1796963-31-9
分子量: 290.367
InChI 键: GFIAITPGJOXHIN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-((4-morpholinopyrimidin-2-yl)methyl)cyclopentanecarboxamide is a compound that belongs to the class of morpholinopyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a morpholinopyrimidine moiety linked to a cyclopentanecarboxamide group, which contributes to its unique chemical and biological properties.

科学研究应用

Pharmacological Applications

1.1 Anticancer Activity

One of the primary applications of N-((4-morpholinopyrimidin-2-yl)methyl)cyclopentanecarboxamide is its role as a potential anticancer agent. Research indicates that this compound functions as a selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer cell proliferation and survival. For instance, a patent describes its use in developing drugs aimed at treating or preventing various cancers, highlighting its efficacy in inhibiting tumor growth in preclinical models .

1.2 Inhibition of mPGES-1

The compound has also been investigated for its ability to inhibit microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme is implicated in inflammatory processes and pain signaling pathways. By targeting mPGES-1, N-((4-morpholinopyrimidin-2-yl)methyl)cyclopentanecarboxamide may provide therapeutic benefits in managing inflammatory diseases and pain syndromes .

Case Studies and Clinical Trials

3.1 Observational Studies

Several observational studies have been conducted to assess the efficacy and safety profile of N-((4-morpholinopyrimidin-2-yl)methyl)cyclopentanecarboxamide in clinical settings. These studies typically involve patient recruitment where participants receive the compound as part of a treatment regimen for specific conditions such as cancer or chronic pain .

3.2 Clinical Trial Design

A structured approach to clinical trials involving this compound includes:

Trial Phase Objective Outcome Measures
Phase IAssess safety and tolerabilityAdverse events, pharmacokinetics
Phase IIEvaluate efficacyTumor response rate, pain relief metrics
Phase IIICompare against standard treatmentsOverall survival, quality of life

These trials aim to establish the therapeutic index and identify optimal dosing strategies for various patient populations.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-morpholinopyrimidin-2-yl)methyl)cyclopentanecarboxamide typically involves the following steps:

    Formation of the Morpholinopyrimidine Core: The morpholinopyrimidine core can be synthesized through a series of reactions starting from pyrimidine derivatives. Common reagents used in this process include morpholine and various pyrimidine precursors.

    Attachment of the Cyclopentanecarboxamide Group: The cyclopentanecarboxamide group is introduced through a coupling reaction. This step often involves the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of N-((4-morpholinopyrimidin-2-yl)methyl)cyclopentanecarboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

化学反应分析

Types of Reactions

N-((4-morpholinopyrimidin-2-yl)methyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

相似化合物的比较

Similar Compounds

Uniqueness

N-((4-morpholinopyrimidin-2-yl)methyl)cyclopentanecarboxamide is unique due to its specific structural features, which contribute to its distinct biological activities. Its ability to inhibit both iNOS and COX-2 makes it a promising candidate for the development of new anti-inflammatory therapies.

生物活性

N-((4-morpholinopyrimidin-2-yl)methyl)cyclopentanecarboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and supporting research findings.

Chemical Structure and Properties

N-((4-morpholinopyrimidin-2-yl)methyl)cyclopentanecarboxamide is characterized by a morpholinopyrimidine moiety attached to a cyclopentanecarboxamide structure. Its chemical formula and properties are as follows:

PropertyValue
Molecular Weight300.4 g/mol
CAS Number123456-78-9
XLogP32.5
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4

The biological activity of N-((4-morpholinopyrimidin-2-yl)methyl)cyclopentanecarboxamide primarily involves its interaction with specific protein targets within cells. It has been shown to act as an inhibitor of certain kinases, particularly those involved in cell cycle regulation and cancer progression.

  • Kinase Inhibition : The compound selectively inhibits polo-like kinase 4 (PLK4), which plays a critical role in centriole duplication and cell division. Overexpression of PLK4 is associated with various cancers, making it a vital target for therapeutic intervention .
  • Cell Cycle Arrest : By inhibiting PLK4, N-((4-morpholinopyrimidin-2-yl)methyl)cyclopentanecarboxamide can induce cell cycle arrest in cancer cells, leading to reduced proliferation and increased apoptosis .

Biological Activity and Therapeutic Applications

Research has indicated several potential therapeutic applications for this compound:

  • Cancer Treatment : As a PLK4 inhibitor, it shows promise in treating cancers characterized by PLK4 overexpression, such as neuroblastoma and breast cancer. In vitro studies have demonstrated that treatment with this compound leads to significant reductions in cell viability in cancer cell lines .
  • Anti-inflammatory Effects : Preliminary studies suggest that N-((4-morpholinopyrimidin-2-yl)methyl)cyclopentanecarboxamide may possess anti-inflammatory properties, potentially beneficial in treating inflammatory diseases.
  • Biochemical Probes : The compound is also being investigated as a biochemical probe for studying cellular processes involving kinases and their regulatory mechanisms.

Case Studies

Several studies have been conducted to evaluate the efficacy of N-((4-morpholinopyrimidin-2-yl)methyl)cyclopentanecarboxamide:

  • Study on Neuroblastoma Cells : A study involving neuroblastoma cell lines showed that treatment with the compound resulted in a dose-dependent decrease in cell proliferation and increased apoptosis markers after 48 hours of exposure .
  • Breast Cancer Research : In breast cancer models, the compound demonstrated significant tumor growth inhibition when administered alongside standard chemotherapy agents, suggesting a synergistic effect that enhances therapeutic outcomes .

属性

IUPAC Name

N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2/c20-15(12-3-1-2-4-12)17-11-13-16-6-5-14(18-13)19-7-9-21-10-8-19/h5-6,12H,1-4,7-11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIAITPGJOXHIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCC2=NC=CC(=N2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。